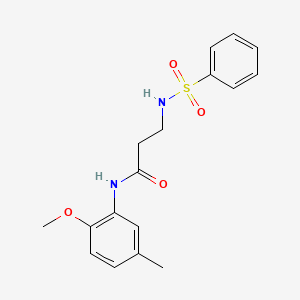
3,4,5-trimethoxy-N'-phenylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N'-phenylbenzohydrazide, also known as TPNPB, is a synthetic compound that has gained attention in scientific research due to its potential as a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a nuclear receptor that plays a key role in regulating the immune system, circadian rhythm, and metabolism. TPNPB has been shown to have potential applications in the treatment of autoimmune diseases, cancer, and metabolic disorders.
Mecanismo De Acción
3,4,5-trimethoxy-N'-phenylbenzohydrazide binds to the ligand-binding domain of RORα, causing a conformational change that allows it to recruit co-activators and activate gene transcription. This leads to the upregulation of genes involved in immune function, circadian rhythm, and metabolism.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N'-phenylbenzohydrazide has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in immune function, circadian rhythm, and metabolism. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice and inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N'-phenylbenzohydrazide in lab experiments is its high selectivity for RORα, which allows for more precise targeting of the receptor. However, one limitation is that 3,4,5-trimethoxy-N'-phenylbenzohydrazide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research involving 3,4,5-trimethoxy-N'-phenylbenzohydrazide. One area of interest is the development of more potent and selective RORα agonists based on the structure of 3,4,5-trimethoxy-N'-phenylbenzohydrazide. Another area of interest is the investigation of 3,4,5-trimethoxy-N'-phenylbenzohydrazide's potential as a treatment for autoimmune diseases, given its ability to modulate immune function. Additionally, further studies are needed to determine the long-term safety and efficacy of 3,4,5-trimethoxy-N'-phenylbenzohydrazide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N'-phenylbenzohydrazide involves several steps, starting with the reaction of 3,4,5-trimethoxybenzohydrazide with phenyl isocyanate to form the intermediate N'-phenyl-3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with acetic anhydride and triethylamine to form the final product, 3,4,5-trimethoxy-N'-phenylbenzohydrazide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N'-phenylbenzohydrazide has been the subject of numerous scientific studies due to its potential as a selective RORα agonist. In one study, 3,4,5-trimethoxy-N'-phenylbenzohydrazide was shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting its potential as a treatment for metabolic disorders such as type 2 diabetes. In another study, 3,4,5-trimethoxy-N'-phenylbenzohydrazide was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N'-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-11(10-14(21-2)15(13)22-3)16(19)18-17-12-7-5-4-6-8-12/h4-10,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJACVXKNUXYNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)
![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)


![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)